molecular formula C23H30N4O2 B7562863 N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide

カタログ番号 B7562863
分子量: 394.5 g/mol
InChIキー: WDIXOUVZCYIPJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide, also known as BAPCP, is a chemical compound that has been of particular interest to researchers due to its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool in the study of various biological systems. In

作用機序

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide acts as a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a wide range of effects on various biological systems. Endocannabinoids are known to play a role in a wide range of physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. One of the most significant effects is its ability to increase the levels of endocannabinoids in the body. This can have a wide range of effects on various biological systems, including pain sensation, appetite, and mood regulation. This compound has also been found to have anti-inflammatory properties, which can make it a valuable tool in the study of various inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of using N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide in lab experiments is its ability to selectively inhibit FAAH. This can make it a valuable tool in the study of the endocannabinoid system and other biological systems that are affected by endocannabinoids. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.

将来の方向性

There are many potential future directions for research involving N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide. One area of research that is of particular interest is the study of the endocannabinoid system and its role in various physiological processes. This compound has been found to have a wide range of effects on the endocannabinoid system, and further research in this area could lead to the development of new treatments for various diseases. Other potential future directions for research involving this compound include the study of its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases.

合成法

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the synthesis of 1-benzylpiperidin-4-ylamine, which is then reacted with 2-methylphenylpropanoic acid to form the intermediate product. This intermediate is then reacted with isobutyl chloroformate and then treated with ammonia to form the final product, this compound.

科学的研究の応用

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of the endocannabinoid system. This compound has been found to act as a selective inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a wide range of effects on various biological systems.

特性

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-7-5-6-10-20(17)21(26-23(24)29)15-22(28)25-19-11-13-27(14-12-19)16-18-8-3-2-4-9-18/h2-10,19,21H,11-16H2,1H3,(H,25,28)(H3,24,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIXOUVZCYIPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。